molecular formula C23H16O4 B14992259 3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B14992259
M. Wt: 356.4 g/mol
InChI Key: DVXZRYVLUBMGHN-UHFFFAOYSA-N
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Description

3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of extended flavonoids This compound is characterized by its unique structure, which includes a fused benzofuran and chromenone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Uniqueness

3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 3-position. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-methoxy-7-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H16O4/c1-13-21-18(20(12-26-21)14-6-4-3-5-7-14)11-17-16-9-8-15(25-2)10-19(16)23(24)27-22(13)17/h3-12H,1-2H3

InChI Key

DVXZRYVLUBMGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C5=C(C=C(C=C5)OC)C(=O)O2

Origin of Product

United States

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